N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, NH of carboxamide).
- δ 7.85–7.82 (m, 2H, aromatic H of fluorophenyl).
- δ 7.45–7.40 (m, 2H, aromatic H of fluorophenyl).
- δ 7.35 (d, J = 3.6 Hz, 1H, H-5 of furan).
- δ 6.75 (dd, J = 3.6, 1.8 Hz, 1H, H-4 of furan).
- δ 6.58 (d, J = 1.8 Hz, 1H, H-3 of furan).
¹³C NMR (101 MHz, DMSO-d₆):
Infrared (IR) Vibrational Mode Assignments
IR (ATR, cm⁻¹):
- 3275 (N–H stretch, carboxamide).
- 1685 (C=O stretch, carboxamide).
- 1603 (C=N stretch, thiadiazole).
- 1502 (C–F stretch, fluorophenyl).
- 1240 (C–O–C asymmetric stretch, furan).
- 835 (C–S stretch, thiadiazole).
Table 3: Key IR Vibrational Assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3275 | N–H stretch |
| 1685 | C=O stretch |
| 1603 | C=N stretch (thiadiazole) |
| 1502 | C–F stretch |
| 1240 | C–O–C stretch (furan) |
| 835 | C–S stretch |
Mass Spectrometric Fragmentation Patterns
High-Resolution ESI-MS (m/z):
- [M+H]⁺ calculated for $$ \text{C}{13}\text{H}{10}\text{FN}_{3}\text{OS} $$: 299.0467; observed: 299.0469.
Major fragmentation pathways include:
- Cleavage of the carboxamide bond ($$ \text{M}^+ \rightarrow \text{C}7\text{H}4\text{FN}2\text{S}^+ + \text{C}6\text{H}5\text{NO}2 $$).
- Loss of CO from the furan-carboxamide moiety ($$ \text{M}^+ \rightarrow \text{C}{12}\text{H}{10}\text{FN}_{3}\text{S} $$).
- Retro-Diels-Alder fragmentation of the thiadiazole ring.
Table 4: Dominant Mass Spectral Fragments
| m/z | Fragment Ion |
|---|---|
| 299.0 | [M+H]⁺ (molecular ion) |
| 182.0 | $$ \text{C}7\text{H}4\text{FN}_2\text{S}^+ $$ |
| 117.0 | $$ \text{C}6\text{H}5\text{NO}_2^+ $$ |
Properties
Molecular Formula |
C13H8FN3O2S |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)11-15-13(20-17-11)16-12(18)10-2-1-7-19-10/h1-7H,(H,15,16,17,18) |
InChI Key |
UBYVJHVGRQGCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Conventional Multi-Step Synthesis
Route 1: Thiosemicarbazide Cyclization
-
Formation of Thiadiazole Core :
-
Carboxamide Coupling :
Route 2: Microwave-Assisted Synthesis
-
Single-Pot Reaction :
Reaction Mechanisms and Key Steps
Thiadiazole Ring Formation
The cyclization of thiosemicarbazide derivatives is a critical step. In the presence of H₂SO₄ or POCl₃ , the thiourea group undergoes intramolecular dehydration to form the 1,2,4-thiadiazole ring. The mechanism involves:
Carboxamide Bond Formation
The coupling of the thiadiazole intermediate with furan-2-carboxylic acid proceeds via activation of the carboxylic acid using EDC, forming an active ester intermediate that reacts with the amine group.
Optimization Strategies
Catalytic Systems
Solvent Effects
-
Polar Aprotic Solvents : Dimethylformamide (DMF) improves solubility of intermediates but requires stringent drying.
-
Ethereal Solvents : Tetrahydrofuran (THF) is preferred for coupling reactions due to its inertness.
Purification and Characterization
Purification Methods
Analytical Data
Challenges and Solutions
Regioselectivity Issues
Scale-Up Limitations
-
Problem : Low yields (>50%) in industrial-scale batches due to poor heat transfer.
-
Solution : Continuous flow reactors improve heat management and reproducibility.
Emerging Methodologies
Enzymatic Catalysis
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at reflux temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and furan moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide demonstrate efficacy against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Antitumor Activity
This compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as cell cycle arrest and inhibition of specific kinases involved in cancer signaling pathways. For example, compounds with similar structures have shown promising results against various cancer cell lines, including breast and lung cancers.
Insecticidal Properties
The compound has also been investigated for its insecticidal activities. Thiadiazole derivatives are known for their ability to affect the nervous system of insects, leading to paralysis and death. This application is particularly relevant in agrochemical formulations aimed at pest control.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers synthesized a series of thiadiazole derivatives, including this compound. The antimicrobial activity was tested against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In another investigation, the anticancer properties of similar thiadiazole derivatives were assessed using various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The study found that these compounds induced apoptosis in treated cells and significantly reduced cell viability compared to controls . This highlights the therapeutic potential of this compound in oncology.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
Key Analog: 5-[(4-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (STK950107, Vitas-M Lab)
- Molecular Weight : 371.42 g/mol (vs. 289.29 g/mol for the target compound).
- Structural Differences: A 4-methylphenoxy group replaces the 4-fluorophenyl substituent. A 2-oxopropyl chain is appended to the thiadiazole ring.
- Implications: Increased molecular weight and lipophilicity due to the bulky 4-methylphenoxy group may enhance membrane permeability but could reduce solubility.
Halogen Substitution: Fluorine vs. Bromine
Key Analog : N-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
- Molecular Weight : ~368.19 g/mol (estimated).
- Structural Differences :
- Bromine replaces fluorine at the para position of the phenyl ring.
Heterocycle Replacement: Furan vs. Thiophene
Key Analog : N-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
- Structural Differences :
- Thiophene replaces furan in the carboxamide moiety.
- This substitution may enhance affinity for certain targets but reduce solubility compared to the furan analog .
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Data for Select Analogs
Binding Affinity and Enzyme Inhibition
- This suggests that the 4-fluorophenyl group in the target compound may similarly enhance binding to aromatic-enzyme pockets .
- Thiadiazole vs. Imidazothiazole : The crystal structure of 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazothiazolyl]pyridin-2-yl}acetamide () highlights the role of fluorophenyl groups in stabilizing protein-ligand interactions through halogen bonding, a feature likely shared by the target compound .
Biological Activity
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN3O2S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 898635-49-9 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : The reaction begins with the cyclization of 4-fluoroaniline and thiosemicarbazide to form the thiadiazole ring.
- Coupling Reaction : The thiadiazole derivative is then coupled with furan-2-carboxylic acid or its derivatives in the presence of activating agents like coupling reagents (e.g., EDC or DCC) to yield the final product.
Anticancer Properties
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, a study evaluated various thiadiazole derivatives against different cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound showed promising antiproliferative effects.
In this context, the compound's activity was compared to doxorubicin, a standard chemotherapeutic agent, revealing competitive efficacy in inhibiting cell growth across multiple cancer cell lines.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair pathways.
- Targeting Specific Receptors : Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target, suggesting that the compound could interfere with angiogenesis in tumors .
Study on Antiproliferative Activity
A detailed study published in PubMed evaluated a series of thiadiazole derivatives for their anticancer properties. Notably, compounds similar to this compound demonstrated significant activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. The study highlighted that substituents on the phenyl ring significantly influenced biological activity .
Structure–Activity Relationship (SAR)
Research has indicated that modifications to the structure of thiadiazole derivatives can enhance their biological activity. For example:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves coupling a furan-2-carboxamide derivative with a functionalized 1,2,4-thiadiazole ring. A practical approach includes:
- Step 1 : Prepare the 1,2,4-thiadiazole intermediate via cyclization of thiourea derivatives with α-haloketones under reflux (e.g., acetonitrile, 80°C, 2–4 hours) .
- Step 2 : Couple the thiadiazole intermediate with furan-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at room temperature.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of thiadiazole to carboxamide) and use inert gas purging to minimize oxidation of the thiadiazole ring .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Key Techniques :
- NMR : Use - and -NMR to confirm substitution patterns on the thiadiazole and furan rings. The 4-fluorophenyl group shows characteristic deshielded aromatic protons (δ 7.2–7.6 ppm) .
- HRMS : Validate molecular weight (exact mass: ~317.07 g/mol) using ESI-HRMS with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) via reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What preliminary biological screening assays are suitable for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC values) .
- Target Identification : Perform kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Strategy :
- Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF) or bulky substituents to enhance target binding .
- Heterocycle Variation : Substitute the thiadiazole ring with oxadiazole or triazole moieties to modulate solubility and metabolic stability .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., kinases) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, incubation time).
- Resolution :
- Standardize assay protocols (e.g., fixed ATP at 1 mM, 37°C, 1-hour incubation).
- Validate results using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~2.8), aqueous solubility (~0.05 mg/mL), and CYP450 inhibition risk .
- Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using StarDrop or MetaSite .
Q. How to design in vivo efficacy studies while addressing solubility limitations?
- Formulation Strategies :
- Use co-solvents (e.g., 10% DMSO + 20% Cremophor EL) for intravenous administration.
- For oral dosing, prepare nanocrystalline suspensions via wet milling (particle size <200 nm) to enhance bioavailability .
- Animal Models :
- Evaluate antitumor efficacy in xenograft mice (e.g., HCT-116 colorectal cancer) at 25–50 mg/kg doses, monitoring tumor volume and body weight biweekly .
Regulatory and Safety Considerations
Q. What regulatory constraints apply to this compound due to structural similarities to controlled substances?
- Key Issue : The compound shares structural motifs with fentanyl derivatives (e.g., para-fluorofuranyl fentanyl), leading to potential DEA scheduling .
- Compliance :
- Submit a Controlled Substance Analog Determination request to the DEA prior to in vivo studies.
- Maintain detailed synthesis and usage records for regulatory audits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
